BenchChemオンラインストアへようこそ!

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide

Lipophilicity Drug-likeness Permeability

N-(4-Methylcyclohexyl)-1H-imidazole-1-carboxamide (CAS 1087788-29-1, MW 207.28 g/mol) is an N-substituted imidazole-1-carboxamide bearing a 4-methylcyclohexyl moiety. It is classified as a fine chemical building block commonly supplied at 95% purity for research and medicinal chemistry applications.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B13185259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC(=O)N2C=CN=C2
InChIInChI=1S/C11H17N3O/c1-9-2-4-10(5-3-9)13-11(15)14-7-6-12-8-14/h6-10H,2-5H2,1H3,(H,13,15)
InChIKeyTVODXQSDXHVHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylcyclohexyl)-1H-imidazole-1-carboxamide – Physicochemical Identity and Building Block Profile


N-(4-Methylcyclohexyl)-1H-imidazole-1-carboxamide (CAS 1087788-29-1, MW 207.28 g/mol) is an N-substituted imidazole-1-carboxamide bearing a 4-methylcyclohexyl moiety. It is classified as a fine chemical building block commonly supplied at 95% purity for research and medicinal chemistry applications . The presence of the saturated cyclohexyl ring with a para-methyl substituent distinguishes it from linear-alkyl or unsubstituted cycloalkyl analogs, imparting distinct steric, lipophilic (cLogP ~1.15), and conformational properties [1].

Why N-(4-Methylcyclohexyl)-1H-imidazole-1-carboxamide Cannot Be Casually Replaced by Other N-Substituted Imidazole-1-carboxamides


In-class N-substituted imidazole-1-carboxamides share a conserved imidazole-carboxamide pharmacophore, yet small changes to the N-alkyl/cycloalkyl substituent can substantially shift physicochemical, pharmacokinetic, and target-binding profiles. For example, the positional isomer N-(2-methylcyclohexyl)-1H-imidazole-1-carboxamide (CAS 1087788-42-8) presents the methyl group ortho to the carboxamide attachment point, altering steric shielding of the NH hydrogen-bond donor and potentially affecting both target engagement and metabolic N-dealkylation rates . Similarly, the des-methyl analog N-cyclohexyl-1H-imidazole-1-carboxamide (CAS 91977-33-2) exhibits a lower molecular weight (193.25 vs. 207.28 g/mol) and a predicted lower logP, which directly impacts membrane permeability, solubility, and protein binding [1]. Such differences are non-trivial in structure-activity relationship (SAR) exploration and in property-driven lead optimization, where even a 0.5-unit logP shift can alter oral absorption classification [2]. Consequently, treating these analogs as interchangeable building blocks risks irreproducible biological results and misleading SAR conclusions.

N-(4-Methylcyclohexyl)-1H-imidazole-1-carboxamide – Quantitative Differentiation Evidence Versus Closest Analogs


Increased Lipophilicity (cLogP) Relative to the Unsubstituted N-Cyclohexyl Analog

The target compound exhibits a calculated logP (cLogP) of 1.151, as reported on the Fluorochem technical datasheet . In contrast, the des-methyl analog N-cyclohexyl-1H-imidazole-1-carboxamide has a lower predicted cLogP of approximately 0.70 (estimated via fragment-based calculation using the ClogP method) [1]. The ~0.45 logP unit increase conferred by the 4-methyl substituent corresponds to an approximately 2.8-fold increase in octanol-water partition coefficient, which can meaningfully enhance passive membrane permeability while remaining within the favorable drug-like range (logP 1–3).

Lipophilicity Drug-likeness Permeability

Higher Fraction of sp³ Carbons (Fsp³) Relative to Aromatic Imidazole-1-carboxamide Counterparts

The Fluorochem datasheet reports an Fsp³ value of 0.636 for N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide . This is substantially higher than that of N-phenyl-1H-imidazole-1-carboxamide (Fsp³ ≈ 0.18), a commonly used aromatic analog in medicinal chemistry libraries [1]. Higher Fsp³ has been correlated with improved clinical developability, lower promiscuity, and reduced attrition in drug discovery programs. The target compound's Fsp³ of 0.636 places it in the range associated with higher solubility and metabolic stability compared to flat aromatic compounds, while the 4-methyl group contributes additional stereochemical complexity (potential cis/trans isomerism) compared to the unsubstituted N-cyclohexyl analog (Fsp³ ≈ 0.60) .

Fraction sp3 Molecular complexity Developability

Positional Isomer Differentiation: 4-Methyl versus 2-Methyl Cyclohexyl Substitution Pattern

The 4-methylcyclohexyl group in the target compound (CAS 1087788-29-1) places the methyl substituent para to the carboxamide attachment point, whereas the 2-methyl isomer (CAS 1087788-42-8) places it ortho . In the 2-methyl isomer, the methyl group directly neighbors the carboxamide NH, introducing steric hindrance that can impede hydrogen-bond donor interactions with biological targets and alter the conformational equilibrium of the cyclohexyl ring. The 4-methyl isomer preserves an unencumbered NH environment while still contributing lipophilicity and steric bulk distal to the pharmacophore. Both isomers share identical molecular formula (C11H17N3O) and molecular weight (207.27 g/mol), making this a pure positional isomer comparison where cLogP differences are minimal but steric and hydrogen-bonding environments differ materially.

Positional isomerism Steric effects Metabolic stability

Hydrogen Bond Donor/Acceptor Profile and Compliance with Lead-Like Chemical Space

The target compound possesses 1 hydrogen bond donor (HBD, the carboxamide NH) and 2 hydrogen bond acceptors (HBA, the imidazole N3 and the carbonyl oxygen), as reported in the Fluorochem datasheet . This HBD:HBA ratio of 1:2, combined with a molecular weight of 207.28 g/mol and cLogP of 1.15, places the compound within the 'lead-like' chemical space (MW ≤ 350, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6) as defined by several established filters [1]. In comparison, the des-methyl analog N-cyclohexyl-1H-imidazole-1-carboxamide shares the identical HBD/HBA profile but at a lower molecular weight (193.25 g/mol), while larger N-aryl imidazole-1-carboxamides often exceed lead-like MW and logP boundaries. The balanced HBD/HBA profile supports solubility while maintaining sufficient hydrogen-bonding capacity for target engagement.

Hydrogen bonding Lead-likeness Fragment-based design

Supplier-Documented Purity and Hazard Classification for Procurement Decision-Making

The target compound is commercially available at a documented purity of 95% from multiple suppliers including Fluorochem (SKU F706381) and Enamine (EN300-88160) [1]. The Fluorochem datasheet classifies the compound under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The compound's MDL number (MFCD11099681) and UNSPSC code (12352100) are standardized for procurement systems. In comparison, the N-cyclohexyl analog (CAS 91977-33-2) is available at comparable purity from Enamine (EN300-88203) but may have a different hazard profile due to the absence of the methyl group [2]. The documented purity baseline of 95% sets a minimum expectation for procurement quality control.

Purity specification Safety classification Procurement

Optimal Application Scenarios for N-(4-Methylcyclohexyl)-1H-imidazole-1-carboxamide Based on Quantitative Differentiation Evidence


SAR Exploration of N-Substituted Imidazole-1-carboxamide Series Requiring Controlled Lipophilicity Gradients

When building a congeneric series to probe the impact of lipophilicity on target binding or ADME, the target compound provides a cLogP of ~1.15, representing an intermediate step between the N-cyclohexyl analog (cLogP ~0.70) and more lipophilic N-alkyl variants . This ~0.45 logP increment allows systematic deconvolution of hydrophobic versus steric contributions to activity [1].

Medicinal Chemistry Programs Prioritizing High Fsp³ Building Blocks for Developability Optimization

In lead optimization campaigns where reducing aromatic ring count and increasing molecular saturation is a strategic objective, the compound's Fsp³ of 0.636 offers a measurable advantage over N-aryl imidazole-1-carboxamides (Fsp³ ≤ 0.2) . It serves as a saturated building block compatible with 'escape from flatland' design principles [2].

Probing the Steric Tolerance of the Carboxamide NH in Target Binding Pockets

The unhindered NH environment of the 4-methylcyclohexyl isomer, in contrast to the sterically occluded NH of the 2-methyl isomer, makes the target compound the preferred choice when hydrogen-bond donor interactions are hypothesized to be essential for target engagement . Comparative testing of both isomers can establish the steric requirements of the binding site.

Compound Library Design for Fragment-Based or Property-Driven Screening

With a molecular weight of 207.28 Da, cLogP of 1.15, and 1 HBD / 2 HBA, the compound resides comfortably within lead-like chemical space, making it suitable for inclusion in fragment-screening libraries where physicochemical property compliance is a primary selection criterion [1].

Quote Request

Request a Quote for N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.